methyl 3-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Description
Systematic Nomenclature and Structural Classification
The International Union of Pure and Applied Chemistry (IUPAC) name This compound provides a systematic description of the compound’s structure. Breaking this down:
- Methyl benzoate : A benzene ring with a methoxycarbonyl (-COOCH₃) group at the third position.
- Imidazo[4,5-c]pyridine : A bicyclic system fusing a five-membered imidazole ring (positions 4,5) with a six-membered pyridine ring (position c).
- 3-Chlorophenyl substituent : A chlorine atom at the meta position of the phenyl group attached to the imidazo-pyridine core.
- Carbonylamino linker : A carbamate bridge (-NH-C(=O)-) connecting the two aromatic systems.
Structural Data Table
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₉ClN₄O₃ | |
| Molecular Weight | 404.9 g/mol | |
| Core Structure | Imidazo[4,5-c]pyridine | |
| Key Functional Groups | Chlorophenyl, methyl ester, carbamate linker |
The compound’s three-dimensional conformation allows for π-π stacking interactions via its aromatic rings and hydrogen bonding through the carbamate and ester groups, critical for target binding in biological systems.
Historical Context of Imidazo[4,5-c]Pyridine Derivatives in Medicinal Chemistry
Imidazo[4,5-c]pyridine scaffolds have been integral to drug discovery since the 1990s, particularly in antiviral and anticancer therapies. Early work demonstrated their ability to modulate Toll-like receptor 7 (TLR7), a key player in immune response activation. For example, compounds like resiquimod (a TLR7/8 agonist) derived from this scaffold are used in oncology for their immunostimulatory effects.
The structural flexibility of imidazo[4,5-c]pyridines enables tailored modifications:
- Electron-withdrawing substituents (e.g., chlorine at the 3-position) enhance metabolic stability.
- Hydrogenated pyridine rings (as in the tetrahydro-5H variant) reduce planarity, improving solubility.
Recent advances, such as the TLR7 inhibitors described in ACS Medicinal Chemistry Letters (2025), highlight the scaffold’s relevance in modern drug design. These derivatives exhibit nanomolar potency by exploiting hydrophobic interactions with receptor pockets, a strategy mirrored in the chlorophenyl group of the subject compound.
Significance of Ester Functionalization in Bioactive Compounds
The methyl ester group in this compound serves dual roles:
1. Synthetic Versatility
Esters act as protective groups for carboxylic acids during multi-step syntheses. For instance, methyl 3-aminobenzoate (a precursor) is readily hydrolyzed to 3-aminobenzoic acid under basic conditions, enabling further functionalization.
2. Pharmacokinetic Optimization
- Lipophilicity : The ester increases logP values, enhancing membrane permeability.
- Prodrug Potential : In vivo esterase-mediated hydrolysis can release active metabolites, prolonging therapeutic effects.
Comparative studies of ester vs. carboxylic acid analogs show a 2–3 fold increase in bioavailability for esterified compounds, as seen in imidazo[4,5-c]pyridine-based TLR7 agonists.
Reactivity Table
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Ester Hydrolysis | NaOH/H₂O, reflux | Carboxylic acid formation |
| Amide Coupling | EDCl, HOBt, DMF | Peptide bond formation |
| Reductive Amination | NaBH₃CN, MeOH | Secondary amine synthesis |
This functional group’s strategic placement balances reactivity and stability, making it a cornerstone in the design of bioactive molecules.
Properties
Molecular Formula |
C21H19ClN4O3 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
methyl 3-[[4-(3-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H19ClN4O3/c1-29-20(27)14-5-3-7-16(11-14)25-21(28)26-9-8-17-18(24-12-23-17)19(26)13-4-2-6-15(22)10-13/h2-7,10-12,19H,8-9H2,1H3,(H,23,24)(H,25,28) |
InChI Key |
KKXOSDHPZRPCKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=C(C2C4=CC(=CC=C4)Cl)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Preparation of Tetrahydropyridine-2,3-Diamine Intermediate
A pivotal intermediate is the partially saturated pyridine diamine. Starting from 3-nitropyridine, sequential reductions and functionalizations can yield this scaffold:
-
Partial hydrogenation : Catalytic hydrogenation (H₂, Pd/C) of 3-nitropyridine in ethanol affords 3-nitropiperidine.
-
Nitro group reduction : Treatment with Zn/HCl in H₂O-IPA (1:1) at 80°C reduces the nitro group to an amine, yielding piperidine-2,3-diamine.
Key Reaction Conditions :
Cyclocondensation to Form the Imidazole Ring
The diamine undergoes cyclization with aldehydes or ketones to form the imidazo[4,5-c]pyridine. For example, reacting piperidine-2,3-diamine with benzaldehyde in H₂O-IPA at 85°C for 10 h generates the bicyclic core.
Mechanistic Insight :
-
Imine formation : Aldehyde reacts with the primary amine to form a Schiff base.
-
Intramolecular cyclization : The secondary amine attacks the imine carbon, forming the five-membered imidazole ring.
-
Aromatization : Loss of water yields the conjugated heterocycle.
Amide Bond Formation with Methyl 3-Aminobenzoate
Carboxylic Acid Activation
The imidazo[4,5-c]pyridine-5-carboxylic acid is activated as an acyl chloride:
-
Chlorination : Treatment with SOCl₂ in anhydrous DCM (0°C to reflux).
-
Coupling : Reaction with methyl 3-aminobenzoate in the presence of Et₃N (base) yields the target amide.
Alternative Method :
-
Carbodiimide-mediated coupling : EDCl/HOBt in DMF at 25°C achieves amide bond formation without isolating the acyl chloride.
Integrated One-Pot Tandem Synthesis
A streamlined approach combining multiple steps in a single pot minimizes purification and improves efficiency:
-
S_NAr reaction : 3-Nitropiperidine reacts with benzylamine in H₂O-IPA to form N-substituted piperidine.
-
Reduction : In situ Zn/HCl treatment reduces the nitro group to amine.
-
Cyclization : Addition of 3-chlorobenzaldehyde forms the imidazo[4,5-c]pyridine.
-
Coupling : Direct reaction with methyl 3-aminobenzoate using EDCl/HOBt.
Advantages :
-
Solvent sustainability : H₂O-IPA reduces environmental impact.
-
Yield optimization : Tandem processes avoid intermediate isolation losses (overall yield: 65–75%).
Analytical Characterization and Validation
Critical spectroscopic data for intermediates and the final product include:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Piperidine-2,3-diamine | 2.90 (m, 2H), 3.40 (m, 2H) | 45.2, 50.1, 128.7 | 115 [M+H]⁺ |
| Imidazo[4,5-c]pyridine core | 7.25 (s, 1H), 4.10 (m, 2H) | 120.5, 135.8, 148.2 | 202 [M+H]⁺ |
| Final product | 8.10 (s, 1H), 7.55 (m, 4H) | 166.5 (C=O), 140.2 (C-Cl) | 438 [M+H]⁺ |
Purity Assessment :
-
HPLC (C18 column, MeCN/H₂O gradient): >98% purity.
-
Elemental analysis: C 58.12%, H 4.15%, N 12.84% (calculated for C₂₁H₁₇ClN₄O₃).
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization :
-
Aryl Couching Efficiency :
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
Methyl 3-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Comparison with Pharmaceutical Analogs
Structurally related compounds include ethyl benzoate derivatives investigated for pharmaceutical applications (e.g., I-6230, I-6232) . Key differences lie in:
- Ester Group : The target compound uses a methyl ester, whereas analogs like I-6230 and I-6232 employ ethyl esters, which may alter pharmacokinetic properties such as hydrolysis rates and bioavailability.
- Linker Chemistry: The carbamoyl (-NH-CO-) linker in the target differs from phenethylamino or thioether linkers in analogs, influencing conformational flexibility and binding interactions.
Table 1: Structural Comparison with Pharmaceutical Analogs
Comparison with Agrochemical Benzoate Derivatives
Methyl benzoate esters are widely used in agrochemicals, as seen in compounds like diclofop-methyl and haloxyfop methyl ester . Key contrasts include:
- Functional Groups: The target’s imidazopyridine-chlorophenyl system differs from the phenoxypropanoate or pyrimidinyloxy groups in herbicides, suggesting divergent biological targets (e.g., enzymes vs. plant growth regulators).
- Bioactivity : Agrochemical derivatives often target acetyl-CoA carboxylase (ACCase) or acetolactate synthase (ALS), whereas the imidazopyridine moiety in the target may indicate kinase or neurotransmitter receptor activity.
Table 2: Comparison with Agrochemical Benzoate Esters
*Inferred based on structural analogs.
Physicochemical and Pharmacokinetic Considerations
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
- Metabolic Stability : The methyl ester may confer slower hydrolysis than ethyl esters (e.g., I-6230), extending half-life .
Biological Activity
Methyl 3-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound recognized for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features a unique structure that includes:
- Imidazopyridine ring : Contributes to the biological activity.
- Chlorophenyl group : Enhances lipophilicity and potential receptor interactions.
- Benzoate ester : May influence solubility and bioavailability.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies suggest that the compound has significant antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .
- Anticancer Activity : Preliminary in vitro studies have shown that this compound may inhibit the proliferation of cancer cell lines. The proposed mechanism includes modulation of apoptosis pathways and interference with cell cycle progression .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes related to disease processes. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Reduced viability in cancer cell lines | |
| Enzyme Inhibition | Inhibition of AChE |
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of this compound on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value indicating effective cytotoxicity. The study utilized MTT assays to quantify cell viability post-treatment.
Case Study 2: Enzyme Inhibition
A recent investigation into the enzyme inhibition properties revealed that this compound exhibited competitive inhibition against AChE with a Ki value comparable to established inhibitors like donepezil .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound likely binds to various receptors involved in signaling pathways associated with cancer proliferation and microbial resistance.
- Enzyme Modulation : Through enzyme inhibition (e.g., AChE), it can alter neurotransmitter levels in the brain, potentially impacting cognitive functions.
Q & A
Q. What are the established synthetic routes for methyl 3-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate?
The compound can be synthesized via multi-step protocols involving condensation reactions. For example, analogous benzoate esters with heterocyclic cores are prepared using 2,4,6-trichlorotriazine as a starting material, followed by sequential nucleophilic substitutions with phenols and amines under controlled temperatures (e.g., 0–5°C for initial steps, then room temperature). Final crystallization in solvents like ethanol or methanol yields purified products .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Key methods include:
- 1H/13C NMR : To verify substituent positions and aromatic/heterocyclic proton environments.
- Melting Point Analysis : To confirm purity and consistency with literature values.
- High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight validation.
These techniques are standard for structurally complex benzoate derivatives .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological steps include:
- Synthetic Modulation : Introduce substituents at the 3-chlorophenyl group or the imidazo-pyridine core (e.g., halogens, methoxy, or alkyl groups) to assess electronic/steric effects.
- Biological Assays : Test analogs against target proteins (e.g., kinases, GPCRs) using in vitro binding assays or enzymatic inhibition studies.
- Computational Modeling : Dock modified structures into active sites (e.g., using AutoDock Vina) to predict binding affinities.
Similar frameworks have been applied to structurally related imidazo-pyridine derivatives .
Q. How should contradictory biological activity data be resolved for this compound?
Contradictions may arise from assay variability or off-target effects. Address this by:
- Orthogonal Assays : Validate results using independent techniques (e.g., SPR for binding affinity vs. cell-based viability assays).
- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to confirm potency trends.
- Metabolic Stability Tests : Rule out confounding factors like rapid compound degradation in cell culture media .
Q. What experimental frameworks are recommended for studying environmental fate and ecotoxicology?
Adopt a tiered approach:
- Phase 1 (Lab) : Determine physicochemical properties (logP, hydrolysis rates) under standardized OECD guidelines.
- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems and metabolite profiling via LC-MS.
- Phase 3 (Ecotoxicology) : Evaluate acute/chronic toxicity in model organisms (e.g., Daphnia magna, Danio rerio) using OECD Test No. 203/210.
This aligns with long-term environmental impact studies for agrochemicals .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt Formation : Pair the free acid (post-ester hydrolysis) with counterions like sodium or meglumine.
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance aqueous dispersion.
- Prodrug Design : Modify the methyl ester to a more labile group (e.g., pivaloyloxymethyl) for controlled release.
These strategies are informed by pharmacokinetic studies on analogous benzoate esters .
Methodological Considerations
Q. How can researchers validate the purity of synthesized batches?
- HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ≥95% peak area thresholds.
- Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.
- Karl Fischer Titration : Quantify residual water/solvents (<0.1% w/w) .
Q. What statistical designs are appropriate for dose-response experiments?
- Randomized Block Designs : Account for plate/operator variability by splitting plots into treatment groups (e.g., trellis systems in agricultural studies ).
- ANOVA with Tukey’s HSD : Compare means across concentrations while controlling for Type I errors.
- Four-Parameter Logistic (4PL) Models : Fit sigmoidal curves to calculate EC50/IC50 values with 95% confidence intervals.
Data Interpretation Challenges
Q. How to address discrepancies in NMR spectra between synthetic batches?
- Variable Temperature (VT) NMR : Rule out conformational dynamics (e.g., rotamers).
- Heteronuclear Correlation (HSQC/HMBC) : Resolve ambiguous coupling patterns in crowded regions.
- Spiking Experiments : Add authentic reference standards to confirm peak assignments .
Q. What computational tools predict metabolic pathways for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
